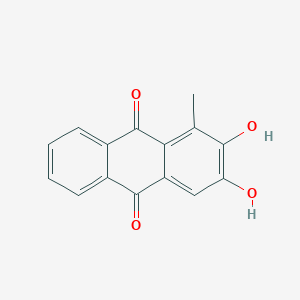

1-Methyl-2,3-dihydroxyanthraquinone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

850836-71-4 |

|---|---|

Molecular Formula |

C15H10O4 |

Molecular Weight |

254.24 g/mol |

IUPAC Name |

2,3-dihydroxy-1-methylanthracene-9,10-dione |

InChI |

InChI=1S/C15H10O4/c1-7-12-10(6-11(16)13(7)17)14(18)8-4-2-3-5-9(8)15(12)19/h2-6,16-17H,1H3 |

InChI Key |

ZYWJMFALERBARD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC(=C1O)O)C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the separation and quantification of non-volatile and thermally labile compounds like anthraquinones.

In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. For anthraquinones, reversed-phase HPLC is commonly used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with the addition of an acid like formic acid to improve peak shape.

While specific HPLC data for this compound is not extensively detailed in publicly available literature, studies on similar anthraquinone derivatives provide a framework for its analysis. The retention of anthraquinones in reversed-phase HPLC is influenced by their polarity, which is determined by the number and position of hydroxyl and methyl groups. Generally, an increase in the number of polar hydroxyl groups leads to a shorter retention time. The presence of a less polar methyl group would be expected to increase the retention time compared to its non-methylated counterpart.

| Compound | Expected Relative Retention Time | Rationale |

| 1,2-Dihydroxyanthraquinone | Shorter | Higher polarity due to two hydroxyl groups. |

| This compound | Intermediate | Polarity influenced by two hydroxyl groups and one methyl group. |

| 2-Methylanthraquinone | Longer | Lower polarity with only one methyl group. |

Detection is typically achieved using a UV-Vis detector, as anthraquinones exhibit strong absorbance in the ultraviolet and visible regions.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the identification of volatile and thermally stable compounds.

In GC-MS, the sample is vaporized and separated in a gaseous mobile phase that flows through a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for the compound. For non-volatile compounds like hydroxyanthraquinones, derivatization is often necessary to increase their volatility for GC analysis.

Direct GC-MS analysis of this compound is challenging due to its low volatility. However, analysis of similar, more volatile anthraquinones provides insight into the expected fragmentation patterns. The mass spectrum of 2-methylanthraquinone, for example, shows a prominent molecular ion peak and characteristic fragmentation. researchgate.net

For this compound (Molecular Weight: 254.24 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak at m/z 254. The fragmentation pattern would likely involve the loss of small neutral molecules such as CO and H₂O from the anthraquinone core, as well as fragmentation related to the methyl and hydroxyl groups.

| Ion (m/z) | Possible Fragment |

| 254 | Molecular Ion [M]⁺ |

| 239 | [M - CH₃]⁺ |

| 226 | [M - CO]⁺ |

| 211 | [M - CO - CH₃]⁺ |

| 183 | [M - 2CO - CH₃]⁺ |

Micellar Electrokinetic Chromatography (MEKC)

Micellar Electrokinetic Chromatography is a variation of capillary electrophoresis that allows for the separation of both charged and neutral molecules.

MEKC utilizes a surfactant added to the buffer solution at a concentration above its critical micelle concentration, forming micelles. These micelles act as a pseudo-stationary phase. The separation of neutral analytes, such as many anthraquinones, is based on their differential partitioning between the micelles and the surrounding aqueous buffer. researchgate.netnih.gov The choice of surfactant and buffer pH are critical parameters that influence the separation.

Studies on the separation of anthraquinone derivatives from plant extracts, such as rhubarb, have demonstrated the utility of MEKC. For instance, a method using a borate (B1201080) buffer with sodium deoxycholate as the surfactant has been shown to effectively separate various anthraquinone derivatives.

| Parameter | Typical Condition |

| Buffer | Borate or Phosphate buffer |

| Surfactant | Sodium dodecyl sulfate (B86663) (SDS) or Sodium deoxycholate |

| Applied Voltage | 15-25 kV |

| Detection | UV-Vis |

The separation of a mixture of anthraquinones by MEKC would result in an electropherogram where the migration order is determined by the analytes' partitioning coefficients between the aqueous and micellar phases.

De Novo Synthetic Routes

The foundational synthesis of the this compound molecule is primarily accomplished through several key organic reactions that build the tricyclic anthraquinone system from simpler precursors.

Friedel-Crafts Acylation Approaches

A cornerstone in the synthesis of anthraquinones is the Friedel-Crafts acylation reaction. sci-hub.segoogle.com This method typically involves the reaction of a phthalic anhydride (B1165640) derivative with a substituted benzene (B151609) in the presence of a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). google.comnih.gov For the synthesis of this compound, a common route involves the reaction of phthalic anhydride with 3-methylcatechol (B131232). sci-hub.segoogle.com This reaction can lead to the formation of two products, 1-hydroxy-2-methoxy-3-methyl anthraquinone and this compound, with varying yields depending on the reaction conditions. google.com The use of a eutectic mixture of AlCl₃ and sodium chloride (NaCl) has been shown to be an effective catalytic system for this transformation. sci-hub.seomicsonline.org

The reaction between phthalic anhydride and 3-methylcatechol can yield both 1,2-dihydroxy-3-methylanthraquinone (B1584348) and this compound. google.com The variation in product yields is influenced by the positions of acylation, which can occur either ortho or para to the hydroxyl groups of the catechol derivative. google.com In some cases, to improve yields and reaction times, phthaloyl chloride has been used instead of phthalic anhydride. google.com

Interactive Data Table: Friedel-Crafts Acylation for Anthraquinone Synthesis

| Reactants | Catalyst/Solvent | Product(s) | Yield (%) | Reference |

| Phthalic anhydride, 3-methylcatechol | AlCl₃/NaCl | 1,2-dihydroxy-3-methylanthraquinone, this compound | 60, 15 | sci-hub.segoogle.com |

| Phthalic anhydride, Catechol | AlCl₃/NaCl | 1,2-dihydroxyanthraquinone | 50 | sci-hub.segoogle.com |

| 3-Hydroxyphthalic anhydride, 3-methylcatechol | AlCl₃/C₆H₅NO₂ | 1,2,8-trihydroxy-3-methylanthraquinone, 1-methyl-2,3,8-trihydroxyanthraquinone | Not specified | sci-hub.se |

Diels-Alder Cycloaddition and Aromatization Methods

The Diels-Alder reaction provides a powerful tool for the construction of the cyclohexene (B86901) ring system, which can then be aromatized to form the anthraquinone core. google.comresearchgate.net This [4+2] cycloaddition typically involves a diene and a dienophile. For instance, the reaction between a 1,3-diene and a 1,4-naphthoquinone (B94277) derivative, followed by dehydrogenation, can yield the anthraquinone skeleton. google.com While effective, the synthesis of the required substituted 1,4-naphthoquinones and 1,3-dienes can be complex and costly. google.com

A specific example involves the reaction of 2-furyl 2,2-dimethylpropionate with maleic anhydride to form a Diels-Alder adduct. sci-hub.se This adduct is subsequently aromatized using concentrated sulfuric acid to produce 3-hydroxyphthalic anhydride, a key intermediate for certain anthraquinone syntheses. sci-hub.se Another approach utilizes the cycloaddition of siloxydienes to naphthoquinones to generate the anthraquinone framework. researchgate.net

Condensation Reactions for Anthraquinone Scaffold Formation

Condensation reactions are also employed to build the anthraquinone scaffold. These reactions often involve the cyclization of a benzoylbenzoic acid derivative, which can be formed from the initial Friedel-Crafts acylation. nih.gov The cyclization is typically promoted by strong acids like sulfuric acid or oleum. nih.gov This two-step approach, starting with a substituted benzene and phthalic anhydride, is a classical method for preparing a wide range of anthraquinones. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) offers a method for introducing substituents onto an already formed aromatic ring system. wikipedia.orglibretexts.org In the context of anthraquinone synthesis, this strategy is more commonly used for derivatization rather than the de novo construction of the core scaffold. However, it can be a viable route if a suitably activated anthraquinone precursor is available. For an SNAr reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups, and there must be a good leaving group present. wikipedia.orgyoutube.com This mechanism involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org

Regioselective Functionalization and Derivatization

Once the this compound core is synthesized, further modifications can be made to its hydroxyl groups to alter its properties.

Methylation and Alkylation Studies of Hydroxyl Groups

The hydroxyl groups of this compound can be selectively or fully methylated or alkylated to produce various derivatives. Methylation can be achieved using reagents such as dimethyl sulfate with potassium carbonate in acetone, or with diazomethane (B1218177) in ether. sci-hub.segoogle.com For instance, the methylation of a related compound, 1-methyl-2,3,8-trihydroxyanthraquinone, with diazomethane resulted in a dimethylated product, 1-methyl-2,3-dimethoxy-8-hydroxyanthraquinone. google.com

Alkylation reactions can also be performed to introduce larger alkyl groups onto the hydroxyl moieties. For example, the reaction of a dihydroxyanthraquinone with allyl bromide in the presence of potassium iodide and potassium carbonate can lead to the formation of an allyl ether. cdnsciencepub.com These derivatization reactions are crucial for structure-activity relationship studies and for fine-tuning the biological and physical properties of the parent compound. google.com

Interactive Data Table: Derivatization of Anthraquinones

| Starting Material | Reagent(s) | Product | Reference |

| 1-methyl-2,3,8-trihydroxyanthraquinone | Diazomethane (CH₂N₂) | 1-methyl-2,3-dimethoxy-8-hydroxyanthraquinone | google.com |

| Xanthopurpurin (1,3-dihydroxyanthraquinone) | Dimethyl sulfate, Allyl bromide, KI, K₂CO₃ | Allyl ether of 1-hydroxy-3-methoxyanthraquinone | cdnsciencepub.com |

| 1,2-dihydroxy-3-methylanthraquinone | Diazomethane (CH₂N₂) | 1-hydroxy-2-methoxy-3-methylanthraquinone | google.com |

Glycosylation Reactions

Glycosylation represents a significant modification of anthraquinone structures, often altering their biological activity and solubility. While direct glycosylation studies on this compound are not extensively detailed in the provided literature, research on structurally similar compounds provides insight into potential enzymatic pathways. Microbial biotransformations, in particular, have proven to be an effective alternative to chemical methods for the glycosylation of hydroxyanthraquinones. nih.gov

Fungi such as Beauveria bassiana have demonstrated the ability to catalyze the 4'-O-methyl-glucosylation of hydroxyanthraquinones. nih.govacs.org For instance, when incubated with B. bassiana ATCC 7159, 1,2-dihydroxyanthraquinone is converted to 1-hydroxy-2-(4'-O-methyl-2β-O-D-glucopyranosyloxy)anthraquinone. nih.govacs.org This process involves the glycosylation of an existing hydroxyl group. nih.gov Similarly, 1,8-dihydroxyanthraquinone undergoes transformation to 8-hydroxy-1-(4'-O-methyl-1β-O-D-glucopyranosyloxy)anthraquinone. nih.govacs.org These efficient conversions highlight the potential of microbial systems to perform targeted glycosylations on the dihydroxy scaffold of anthraquinones. nih.gov

| Substrate | Microorganism | Resulting Product |

|---|---|---|

| 1,2-Dihydroxyanthraquinone | Beauveria bassiana ATCC 7159 | 1-hydroxy-2-(4'-O-methyl-2β-O-D-glucopyranosyloxy)anthraquinone nih.govacs.org |

| 1,8-Dihydroxyanthraquinone | Beauveria bassiana ATCC 7159 | 8-hydroxy-1-(4'-O-methyl-1β-O-D-glucopyranosyloxy)anthraquinone nih.govacs.org |

| 1-Aminoanthraquinone (B167232) | Beauveria bassiana ATCC 7159 | 1-amino-2-(4'-O-methyl-2β-O-D-glucopyranosyloxy)anthraquinone (via hydroxylation then glycosylation) nih.govacs.org |

Photochemical Transformation Pathways

The photochemical reactivity of anthraquinone derivatives offers a pathway for specific structural modifications. For 1-methyl-9,10-anthraquinones, photolysis in the presence of oxygen leads to the formation of endoperoxides. nih.gov These intermediates can subsequently be reduced to yield 1-hydroxymethyl-9,10-anthraquinones. nih.gov

This reaction mechanism is analogous to that of other o-alkylphenones, which are known to form a 1,4-diradical or a "photoenol" upon irradiation. nih.gov A key characteristic of this photochemical transformation is that the anthraquinones undergo photochemistry at a wavelength where the endoperoxide product is transparent, which permits its isolation. nih.gov Interestingly, the rate of endoperoxide formation was not affected by the presence of a singlet oxygen quencher, providing insight into the reactive species involved. nih.gov This photochemical hydroxylation has been successfully applied in the total synthesis of 9'-hydroxyaloesaponarin II, a naturally occurring polyketide. nih.gov

Chemoenzymatic and Biotransformation Approaches

Chemoenzymatic and biotransformation methods are gaining prominence as environmentally benign and highly selective alternatives to traditional chemical synthesis. These approaches leverage the catalytic prowess of enzymes and whole microbial cells to achieve specific modifications on complex molecules like anthraquinones.

Microorganisms, particularly fungi, possess a diverse arsenal (B13267) of enzymes capable of modifying anthraquinone structures. nih.govresearchgate.net Fungal strains can catalyze a range of reactions, including hydroxylation, glycosylation, and degradation of the anthraquinone core. nih.govacs.org For example, the fungus Beauveria bassiana ATCC 7159 has been used to effectively transform various amino- and hydroxyanthraquinones. nih.govacs.org It hydroxylated 1-aminoanthraquinone at the C-2 position, which was then followed by a 4'-O-methyl-glucosylation of the newly introduced hydroxyl group. nih.govacs.org

The enzymatic machinery involved in such transformations is diverse. Studies on the degradation of anthraquinone dyes have detected the activity of enzymes such as manganese peroxidase, lignin (B12514952) peroxidase, laccase, and dioxygenases (both 1,2-dioxygenase and 2,3-dioxygenase). researchgate.net These microbial enzyme systems offer a powerful toolkit for generating novel anthraquinone derivatives through targeted modifications. nih.gov

The biotransformation of anthraquinones often involves the coordinated action of specific enzyme classes, notably Cytochrome P450 (CYP) monooxygenases and Baeyer–Villiger oxidases (BVOs). acs.orgresearchgate.net These enzymes are pivotal in the oxidative cleavage and rearrangement of the anthraquinone skeleton. acs.orgresearchgate.net

A clear example is the biotransformation of 1,8-dihydroxyanthraquinone, a structural analog of the target compound, by the fungus Aleurodiscus mirabilis. acs.orgresearchgate.net This fungus converts 1,8-dihydroxyanthraquinone into peniphenone, a benzophenone (B1666685) derivative. acs.orgresearchgate.net The proposed mechanism suggests that this transformation mirrors the fungus's endogenous polyketide metabolic pathway for converting emodin (B1671224). acs.org The process is believed to be initiated by a P450 enzyme, which catalyzes an initial oxidation, followed by the action of a Baeyer–Villiger oxidase that facilitates a rearrangement. acs.orgresearchgate.net

The involvement of P450 enzymes in this pathway was confirmed through inhibition studies. acs.org The addition of known P450 inhibitors significantly reduced the rate of peniphenone production, demonstrating the enzyme's critical role in the transformation. acs.orgresearchgate.net

| Inhibitor | Concentration | Effect on Peniphenone Production |

|---|---|---|

| 1-Aminobenzotriazole (ABT) | 40 µg/mL | Significant inhibitory effect on the conversion of 1,8-dihydroxyanthraquinone acs.orgresearchgate.net |

| Piperonyl butoxide (PBO) | 40 µg/mL | Significant inhibitory effect on the conversion of 1,8-dihydroxyanthraquinone acs.orgresearchgate.net |

This enzymatic cascade, involving a P450-catalyzed oxidation and a BVO-mediated Baeyer-Villiger rearrangement, represents a sophisticated strategy employed by microorganisms to metabolize and diversify anthraquinone structures. acs.orgresearchgate.net

Biosynthetic Pathways and Metabolic Engineering of 1 Methyl 2,3 Dihydroxyanthraquinone

Elucidation of Primary Biosynthetic Routes

The biosynthesis of the anthraquinone (B42736) scaffold, the fundamental structure of 1-Methyl-2,3-dihydroxyanthraquinone, primarily proceeds through two distinct and well-characterized pathways: the polyketide pathway and the shikimate/o-succinylbenzoic acid pathway. The specific pathway utilized is often dependent on the producing organism, with fungi and some plants favoring the former, while many higher plants employ the latter.

Polyketide Pathway (Acetate-Malonate Pathway)

In many fungi and certain plant families like Leguminosae and Rhamnaceae, the anthraquinone skeleton is assembled via the polyketide pathway. researchgate.netresearchgate.net This pathway utilizes acetyl-CoA as a starter unit and malonyl-CoA as extender units. A key enzyme, a type II polyketide synthase (PKS), catalyzes the sequential condensation of one acetyl-CoA molecule with seven malonyl-CoA molecules to form a linear octaketide chain. researchgate.net This octaketide intermediate then undergoes a series of cyclization and aromatization reactions, often guided by accessory enzymes like cyclases and aromatases, to yield the core anthraquinone structure. nih.gov The substitution pattern of anthraquinones produced via this pathway is often characterized by hydroxyl groups on both of the outer aromatic rings (A and C). researchgate.net

For the formation of this compound through this route, the initial polyketide chain would undergo specific cyclization and subsequent tailoring reactions, including methylation and hydroxylation, to yield the final product. The methyl group at position 1 is likely introduced by a methyltransferase enzyme acting on a biosynthetic intermediate.

Shikimate/o-Succinylbenzoic Acid Pathway (Chorismate Pathway)

In contrast, many higher plants, particularly those in the Rubiaceae family, utilize the shikimate/o-succinylbenzoic acid (OSB) pathway to construct the anthraquinone framework. researchgate.netresearchgate.netnih.gov This pathway provides the building blocks for rings A and B of the anthraquinone structure. The journey begins with chorismate, a key intermediate of the shikimate pathway. nih.govnih.gov

The key steps in this pathway are:

Conversion of Chorismate to Isochorismate: The enzyme isochorismate synthase (ICS) catalyzes the conversion of chorismate to isochorismate. nih.govnih.gov This is a crucial regulatory point, diverting carbon flux from primary metabolism (synthesis of aromatic amino acids) towards secondary metabolism. nih.govcore.ac.uk

Formation of o-Succinylbenzoic Acid (OSB): Isochorismate is then converted to o-succinylbenzoic acid (OSB) by the enzyme OSB synthase. researchgate.netnih.gov

Activation and Cyclization: OSB is subsequently activated by a CoA ligase to form OSB-CoA, which then undergoes cyclization to form 1,4-dihydroxy-2-naphthoic acid (DHNA). nih.gov DHNA serves as the precursor for rings A and B of the anthraquinone.

Ring C of the anthraquinone, including the methyl group at position 1 in the case of this compound, is derived from the isoprenoid pathway.

Isoprenoid Precursor Metabolism in Anthraquinone Biosynthesis

The biosynthesis of many natural products, including anthraquinones produced via the shikimate pathway, relies on the availability of isoprenoid precursors. These five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized through two independent pathways: the mevalonic acid (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. The specific pathway utilized for providing the prenyl group for ring C formation can vary between organisms and even cellular compartments. researchgate.net

Mevalonic Acid (MVA) Pathway

The MVA pathway, typically operating in the cytosol and endoplasmic reticulum of higher plants, commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.govwikipedia.org HMG-CoA is then reduced to mevalonic acid by HMG-CoA reductase, a key regulatory enzyme of this pathway. nih.gov A series of phosphorylation and decarboxylation reactions then convert mevalonate (B85504) into IPP. wikipedia.orgnih.gov

2-C-Methyl-D-Erythritol 4-Phosphate (MEP) Pathway)

The MEP pathway, located in the plastids of plants and many bacteria, starts with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. nih.govnih.gov This pathway proceeds through a series of intermediates, including 2-C-methyl-D-erythritol 4-phosphate, to ultimately produce IPP and DMAPP. nih.govnih.gov In the context of anthraquinone biosynthesis in the Rubiaceae, evidence suggests that the MEP pathway is the primary source of the isopentenyl diphosphate (B83284) that forms ring C. researchgate.net

Enzymology and Genetic Regulation of Biosynthetic Enzymes

The biosynthesis of this compound is a tightly regulated process, governed by the expression and activity of a suite of specialized enzymes. Advances in molecular biology and genomics have begun to unravel the genetic basis of anthraquinone production.

Key enzymes and their regulation include:

Polyketide Synthases (PKSs): In organisms utilizing the polyketide pathway, the type II PKS is central. The genes encoding these enzymes are often found in clusters, which may also contain genes for tailoring enzymes like cyclases, aromatases, and methyltransferases. nih.govrsc.org The expression of these gene clusters is often tightly controlled by specific transcription factors in response to developmental or environmental cues.

Isochorismate Synthase (ICS): In the shikimate pathway, ICS is a critical regulatory enzyme. nih.gov Its activity is a key determinant of the flow of chorismate into the anthraquinone pathway. nih.govcore.ac.uk The expression of the ICS gene can be induced by various factors, including elicitors, leading to increased anthraquinone production. core.ac.uk

Prenyltransferases: These enzymes are responsible for attaching the isoprenoid unit (from IPP or DMAPP) to the DHNA intermediate in the shikimate pathway. The specificity of these enzymes plays a crucial role in determining the final structure of the anthraquinone.

Tailoring Enzymes: A variety of enzymes, including hydroxylases (often cytochrome P450 monooxygenases), methyltransferases, and glycosyltransferases, are responsible for the final structural modifications of the anthraquinone scaffold. psu.edu These enzymes introduce the specific functional groups, such as the hydroxyl and methyl groups found in this compound, and are critical for the biological activity of the final compound. The genes for these enzymes may be part of the biosynthetic gene cluster or located elsewhere in the genome.

Strategies for Metabolic Engineering and Enhanced Production

The industrial-scale production of specific, plant-derived anthraquinones like this compound through extraction from natural sources is often limited by low yields and complex purification processes. Metabolic engineering and synthetic biology offer a promising alternative, enabling the high-level production of these valuable compounds in microbial cell factories. While research focusing specifically on this compound is not extensively documented, a variety of established strategies for enhancing the production of other structurally related anthraquinones and aromatic polyketides can be applied. These strategies primarily focus on establishing a robust heterologous production host, optimizing the biosynthetic pathway, and engineering precursor supply lines.

Heterologous Production Platforms

A foundational strategy for enhancing production is the transfer of the entire biosynthetic pathway from its native organism (often a plant or fungus) into a more tractable and industrially relevant host. Microorganisms such as Escherichia coli and the yeast Saccharomyces cerevisiae are common choices due to their fast growth rates, well-understood genetics, and established tools for genetic manipulation. nih.govplos.orgnih.gov

Researchers have successfully reconstituted the biosynthetic pathways for anthraquinones like emodin (B1671224) and endocrocin (B1203551) in S. cerevisiae. nih.gov Similarly, plug-and-play platforms have been developed in E. coli that allow for the combinatorial biosynthesis of various aromatic polyketides by expressing minimal polyketide synthase (PKS) components from different bacterial species. plos.org These platforms could be adapted to assemble the specific enzymatic machinery required to produce this compound.

Enhancing Precursor Supply

The biosynthesis of anthraquinones, which are polyketides, is heavily dependent on the intracellular availability of precursor molecules, primarily malonyl-CoA and a starter unit like acetyl-CoA. nih.govacs.org A major bottleneck in production is often the limited supply of these precursors, as they are also essential for primary metabolism.

A key metabolic engineering strategy is to upregulate the synthesis of malonyl-CoA. This is commonly achieved by overexpressing the gene for acetyl-CoA carboxylase (ACC), the enzyme that catalyzes the formation of malonyl-CoA from acetyl-CoA. nih.gov In one notable study, the introduction of a mutant version of the S. cerevisiae acetyl-CoA carboxylase (ACC1S659A, S1157A) dramatically increased the production of the anthraquinones endocrocin and emodin. nih.gov Optimizing the carbon source in the fermentation medium and employing fed-batch fermentation techniques can further boost precursor availability and final product titers. nih.gov

Pathway Optimization through Enzyme Selection and Engineering

Once a heterologous pathway is established, its efficiency can be significantly improved by optimizing the constituent enzymes. Anthraquinone biosynthesis involves a series of enzymes, including a polyketide synthase (PKS), cyclases, aromatases, and tailoring enzymes like methyltransferases and hydroxylases that add the final functional groups.

Enzyme Screening: A powerful approach involves screening orthologous enzymes from different organisms to find the most active and compatible ones for the desired pathway. For instance, when producing emodin in yeast, co-expressing the PKS with different metallo-β-lactamase type thioesterases (MβL-TEs) revealed that a thioesterase from Hypericum perforatum (HyTE) increased endocrocin yield by over 115% compared to the native enzyme. nih.gov Likewise, screening various decarboxylases identified one from Aspergillus fumigatus (AfDC) that achieved a nearly 99% conversion rate of endocrocin to emodin. nih.gov

Combinatorial Biosynthesis: "Plug-and-play" systems allow for the systematic testing of different combinations of PKSs, cyclases, and other tailoring enzymes. plos.org This approach was used to engineer hybrid PKSs to synthesize new anthraquinone antibiotics with predictable modifications. plos.org For the production of this compound, one would need to identify and combine a suitable PKS with specific cyclases and, crucially, a regiospecific O-methyltransferase and two hydroxylases to achieve the desired substitution pattern. The discovery of novel O-methyltransferases from Cortinarius mushrooms for the specific biosynthesis of physcion (B1677767) and dermolutein highlights the potential of bioprospecting for such enzymes. vtt.fi

Host Strain and Fermentation Process Optimization

Modifying the host organism itself and optimizing the cultivation process are critical steps for maximizing yield.

Elimination of Competing Pathways: In hosts like Streptomyces, which produce a wide array of secondary metabolites, deleting the biosynthetic gene clusters (BGCs) for competing pathways can redirect metabolic flux towards the product of interest. This strategy led to a significant improvement in the production of anthraquinone-fused enediynes. researchgate.netnih.gov

Improving Host Physiology: In Streptomyces coelicolor, deleting a gene cluster responsible for mycelial aggregation led to improved biomass accumulation and higher production of anthracyclinones, a class of anthraquinone derivatives. acs.org

Fermentation Optimization: As demonstrated in the production of emodin in yeast, optimizing the fermentation process can lead to substantial gains. Shifting the carbon source and implementing a fed-batch fermentation strategy resulted in final emodin titers of 528.4 ± 62.7 mg/L. nih.gov

The following table summarizes the impact of various metabolic engineering strategies on the production of emodin in S. cerevisiae, illustrating the potential of these techniques.

| Engineering Strategy | Key Enzyme/Modification | Host Strain | Titer (mg/L) | Fold Increase |

| Initial Pathway Reconstitution | SlACAS + SlTE + HyDC | S. cerevisiae | 13.5 ± 1.3 | - |

| Thioesterase Optimization | SlACAS + HyTE + HyDC | S. cerevisiae | 22.8 ± 2.1 | 1.7 |

| Decarboxylase Optimization | SlACAS + HyTE + AfDC | S. cerevisiae | 35.7 ± 3.5 | 2.6 |

| Precursor Supply Enhancement | Overexpression of ACC1 mutant | S. cerevisiae | 253.2 ± 21.7 | 18.8 |

| Fed-batch Fermentation | Optimized Media and Feeding | S. cerevisiae | 528.4 ± 62.7 | 39.1 |

Data sourced from a study on emodin biosynthesis in S. cerevisiae. nih.gov This table demonstrates the cumulative effect of applying different metabolic engineering strategies to enhance the production of a target anthraquinone.

Advanced Spectroscopic and Analytical Characterization of 1 Methyl 2,3 Dihydroxyanthraquinone

High-Resolution Structural Elucidation Techniques

High-resolution techniques are fundamental for confirming the covalent structure of the molecule, providing precise information on the atomic arrangement and chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of 1-Methyl-2,3-dihydroxyanthraquinone. One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide direct information about the chemical environment of individual protons and carbon atoms, while two-dimensional (2D) techniques establish their connectivity.

In ¹H NMR spectroscopy, the spectrum of this compound shows distinct signals corresponding to the different types of protons. sci-hub.se A sharp singlet appears for the methyl group (1-CH₃), while the aromatic protons on the anthraquinone (B42736) skeleton appear as a series of multiplets and singlets in the downfield region. sci-hub.se The proton at the C-4 position is typically observed as a singlet, with the remaining four protons on the unsubstituted ring (H-5, H-6, H-7, H-8) forming a complex multiplet system due to ortho- and meta-couplings. sci-hub.se

The ¹³C NMR spectrum complements the proton data by identifying all unique carbon atoms in the molecule. sci-hub.se Key resonances include those for the methyl carbon, the hydroxyl- and methyl-substituted carbons of the A-ring, the unsubstituted aromatic carbons, and the characteristic quinone carbonyl carbons which appear significantly downfield. sci-hub.se The specific chemical shifts are sensitive to the solvent used. sci-hub.se

2D NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the structure. COSY identifies proton-proton couplings, confirming the relationships between adjacent protons on the aromatic rings. HMBC experiments establish long-range (2- and 3-bond) correlations between protons and carbons, which is vital for unambiguously assigning the positions of the methyl and dihydroxy substituents on the anthraquinone core. For instance, correlations between the methyl protons and adjacent quaternary carbons can definitively place the methyl group at the C-1 position. semanticscholar.orgconicet.gov.ar

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆ sci-hub.se

| Atom Position | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| 1-CH₃ | 2.63 (s, 3H) | - |

| 1 | - | 164.87 |

| 2 | - | 108.07 |

| 3 | - | 161.65 |

| 4 | 7.61 (s, 1H) | 108.37 |

| 4a | - | 133.20 |

| 5 | 8.10 (m, 2H) | 165.49 |

| 6 | 7.85 (m, 2H) | 124.00 |

| 7 | 7.85 (m, 2H) | 137.33 |

| 8 | 8.10 (m, 2H) | 118.68 |

| 8a | - | 134.64 |

| 9 (C=O) | - | - |

| 9a | - | 109.23 |

| 10 (C=O) | - | 185.09 |

| 10a | - | 115.67 |

s = singlet, m = multiplet

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₁₅H₁₀O₄. ontosight.ai High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography techniques like UPLC (Ultra-Performance Liquid Chromatography), provides a highly accurate mass measurement, allowing for the confirmation of this elemental formula with a high degree of confidence. nih.gov

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the molecule, which provides further structural verification. In a typical analysis, the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation. The fragmentation of anthraquinones is well-characterized and generally involves the sequential loss of small, stable molecules. frontiersin.org For this compound, the fragmentation pattern would be expected to include the loss of the methyl radical (•CH₃), water (H₂O) from the adjacent hydroxyl groups, and multiple losses of carbon monoxide (CO) from the quinone carbonyls. frontiersin.org Analyzing these fragmentation patterns helps to confirm the nature and position of the substituents on the anthraquinone skeleton.

Table 2: Predicted MS and MS/MS Fragmentation Data for this compound (C₁₅H₁₀O₄)

| Ion | Formula | Calculated m/z (Monoisotopic) | Description |

| [M]⁺• | C₁₅H₁₀O₄ | 254.0579 | Molecular Ion |

| [M+H]⁺ | C₁₅H₁₁O₄ | 255.0657 | Protonated Molecule |

| [M-CH₃]⁺ | C₁₄H₇O₄ | 239.0344 | Loss of methyl radical |

| [M+H-H₂O]⁺ | C₁₅H₉O₃ | 237.0552 | Loss of water |

| [M+H-CO]⁺ | C₁₄H₁₁O₃ | 227.0708 | Loss of carbon monoxide |

| [M+H-2CO]⁺ | C₁₃H₁₁O₂ | 199.0759 | Loss of two carbon monoxide molecules |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups and characterize the electronic properties of the conjugated system in this compound, respectively.

The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727), displays absorption bands that arise from electronic transitions within the molecule's extensive π-system. sci-hub.se Anthraquinones generally exhibit several strong absorptions corresponding to π → π* transitions at shorter wavelengths and a weaker, broad absorption at longer wavelengths due to n → π* transitions of the quinone carbonyl groups. nih.govacs.org For this compound, characteristic absorption maxima (λmax) are observed that confirm the presence of the substituted anthraquinone chromophore. sci-hub.se

IR spectroscopy is diagnostic for the various functional groups present. The spectrum will show a broad absorption band in the region of 3600-3200 cm⁻¹ characteristic of the O-H stretching vibrations of the hydroxyl groups. researchgate.net C-H stretching vibrations from the aromatic rings and the methyl group typically appear around 3100-2850 cm⁻¹. researchgate.net The most prominent peaks in the spectrum are those corresponding to the C=O stretching of the quinone carbonyls, which are usually found in the 1680-1620 cm⁻¹ region. semanticscholar.orgresearchgate.net Absorptions for aromatic C=C stretching are also present in the 1600-1450 cm⁻¹ range. semanticscholar.org

Table 3: Spectroscopic Data (UV-Vis and IR) for this compound

| Technique | Parameter | Value | Reference |

| UV-Vis (in Methanol) | λmax 1 | 255 nm | sci-hub.se |

| λmax 2 | 364 nm | sci-hub.se | |

| IR | ν(O-H) | ~3360 cm⁻¹ | researchgate.net |

| ν(C-H, alkyl) | ~2890 cm⁻¹ | researchgate.net | |

| ν(C=O, quinone) | ~1685 cm⁻¹ | researchgate.net | |

| ν(C=C, aromatic) | ~1600-1450 cm⁻¹ | semanticscholar.org |

Note: IR values are characteristic ranges reported for similarly functionalized anthraquinones.

Solid-State and Material Characterization

Characterizing the compound in its solid state is crucial for understanding its physical properties, such as crystallinity, morphology, and thermal stability.

Powder X-ray Diffraction (PXRD) is the primary technique for analyzing the crystalline nature of a solid material. The analysis of a powdered sample of this compound would yield a diffraction pattern unique to its specific crystal structure. This pattern serves as a fingerprint for the compound's solid phase, allowing for its identification and assessment of its phase purity. Sharp, well-defined peaks in the diffractogram indicate a highly crystalline material, whereas broad humps suggest an amorphous or poorly crystalline nature. While specific PXRD data for this compound is not widely reported, the technique is extensively used to confirm the structure and ordering of related anthraquinone-based materials, such as periodic mesoporous organosilicas and metal-organic frameworks, where it is used to identify the crystallographic space group and long-range ordered structure. acs.orgrsc.org

Electron microscopy techniques provide direct visual information about the morphology and microstructure of the solid compound.

Scanning Electron Microscopy (SEM) is used to investigate the surface topography of the material. SEM images can reveal the size, shape, and aggregation of the particles of this compound powder. This information is valuable for understanding the material's physical handling properties and surface area.

High-Resolution Transmission Electron Microscopy (HRTEM) offers significantly higher magnification, enabling the visualization of the material's internal structure at the nanoscale. For a crystalline sample, HRTEM can resolve the lattice fringes of the crystal, providing direct evidence of its ordered atomic arrangement. acs.org While specific SEM or HRTEM studies on pure this compound are not prevalent in the literature, these techniques are instrumental in characterizing related functional materials. For example, in dihydroxyanthraquinone-functionalized materials, HRTEM has been used to visualize ordered mesoporous channels and confirm their hexagonal structure. acs.org

Solid-State Electronic Absorption Spectroscopy

Solid-state electronic absorption spectroscopy, often utilizing diffuse reflectance spectroscopy (DRS), provides valuable insights into the electronic properties of this compound in its solid form. The electronic absorption spectra of anthraquinone derivatives are characterized by multiple absorption bands in the UV-visible region, which correspond to various electronic transitions within the molecule. nih.govnih.gov

The spectra of anthraquinones typically display π → π* absorption bands between 220 and 350 nm and an n → π* absorption band near 400 nm. nih.gov The precise position and intensity of these bands are highly sensitive to the nature and position of substituents on the anthraquinone core. nih.gov For instance, the introduction of hydroxyl groups, such as those in this compound, can cause a bathochromic (red) shift in the absorption maxima due to the electron-donating nature of these groups. nih.gov This is a result of the stabilization of the excited state. nih.gov

In the solid state, intermolecular interactions can lead to further shifts and broadening of the absorption bands compared to when the compound is in solution. conicet.gov.ar For some dihydroxyanthraquinone isomers, solid-state spectra have revealed additional broad, low-intensity peaks at lower energies, which are attributed to intermolecular charge transfer between molecules in the solid phase. conicet.gov.ar The specific absorption maxima for this compound in the solid state are influenced by its crystal packing and any intermolecular hydrogen bonding.

A study on 1,8-dihydroxyanthraquinone (DHAQ) provides a relevant comparison. In its solid form, a red-shift of approximately 96 nm was observed in the absorption band compared to its solution spectrum, with the peak becoming broader. acs.org This shift is attributed to the degree of conjugation and coplanarity of the molecules in the solid state. acs.org Similar effects would be anticipated for this compound.

Chromatographic Quantification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification and purity assessment of anthraquinone derivatives, including this compound. Modern chromatographic techniques have made it possible to separate and determine nearly all different 1,8-dihydroxyanthracene derivatives. karger.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of these compounds. A typical RP-HPLC setup for anthraquinone analysis involves a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous component, often with an acid modifier such as acetic acid or formic acid to improve peak shape and resolution. jst.go.jpresearchgate.netacademicjournals.org

For example, a method developed for the analysis of anthraquinone degradation products used a Lichrospher® RP-18 column with a mobile phase of acetonitrile, ammonium (B1175870) acetate (B1210297) buffer, and trifluoroacetic acid. researchgate.net Another method for detecting anthraquinone derivatives in urine employed a reversed-phase C18 column with a mobile phase of acetonitrile and 2% acetic acid solution. jst.go.jp The flow rate is typically maintained around 1.0 to 1.2 mL/min. researchgate.net

Detection is most commonly performed using a UV-Vis or a photodiode array (PDA) detector. acs.orgresearchgate.net The detection wavelength is selected based on the absorption maxima of the target compound. For many anthraquinone derivatives, wavelengths in the range of 250-288 nm are utilized. jst.go.jpsemanticscholar.org The purity of a sample can be determined by analyzing the chromatogram for the presence of any impurity peaks, and the concentration can be quantified by comparing the peak area of the analyte to that of a standard of known concentration. The purity of tested compounds is often determined to be in the range of 92-96% by analytical RP-HPLC. nih.gov

Table 1: Representative HPLC Conditions for Anthraquinone Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Lichrospher® RP-18 (5 μm, 25 cm x 4.6 mm) researchgate.net | Reversed-phase C18 jst.go.jp |

| Mobile Phase | Acetonitrile:Ammonium Acetate Buffer (0.02 M) with 0.8% Trifluoroacetic acid (pH 2.5):Methanol (70:20:10 v/v/v) researchgate.net | Acetonitrile:2% Acetic Acid (7:3 v/v) jst.go.jp |

| Flow Rate | 1.2 mL/min researchgate.net | Not Specified |

| Detection | UV researchgate.net | UV (250 nm) jst.go.jp |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) offers significant advantages over traditional HPLC for the analysis of this compound, providing higher resolution, greater sensitivity, and shorter analysis times. rsc.org This technique couples the superior separation capabilities of UPLC, which uses smaller particle size columns (typically <2 µm), with the powerful detection and identification capabilities of mass spectrometry. academicjournals.org

A UPLC-MS method for the analysis of anthraquinones would typically employ a sub-2 µm particle column, such as an Acquity UPLC BEH C18 or HSS T3 column. academicjournals.orgscispace.com The mobile phase is similar to that used in HPLC, often consisting of acetonitrile or methanol and water, with a modifier like formic acid to facilitate ionization. acs.orgscispace.com

The mass spectrometer, often a quadrupole time-of-flight (Q-TOF) or a tandem quadrupole (MS/MS) instrument, provides detailed structural information and allows for highly selective and sensitive quantification. nih.govrsc.org For instance, a UPLC-MS/MS method was developed for the simultaneous determination of multiple anthraquinones in rat plasma and tissues. scispace.com The use of techniques like multiple reaction monitoring (MRM) in tandem mass spectrometry enables the targeted and precise quantification of specific compounds even in complex matrices. rsc.org

The enhanced capabilities of UPLC-MS are particularly valuable for metabolomics studies, allowing for the comprehensive characterization of anthraquinones in biological samples and for distinguishing between different sample origins based on their chemical profiles. rsc.org

Table 2: Exemplary UPLC-MS Conditions for Anthraquinone Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Acquity UPLC BEH C18 (1.7 µm, 100 x 2.1 mm) academicjournals.org | Acquity UPLC HSS T3 (1.8 µm, 100mm × 2.1mm) scispace.com |

| Mobile Phase | A: 0.5% Aqueous Acetic Acid, B: Methanol academicjournals.org | A: 0.1% Formic Acid in Acetonitrile, B: 0.1% Formic Acid in Water scispace.com |

| Flow Rate | 0.5 mL/min academicjournals.org | 0.2 mL/min scispace.com |

| Detector | Photo-Diode Array (PDA) and Mass Spectrometer academicjournals.org | Tandem Mass Spectrometer (MS/MS) scispace.com |

Conformational Analysis and Chirality Assessment

Computational methods, such as Density Functional Theory (DFT), are powerful tools for performing conformational analysis. researchgate.net These calculations can determine the most stable conformation of the molecule by identifying the geometry with the lowest energy. For substituted anthraquinones, different rotational isomers may exist, and computational analysis can predict their relative stabilities.

While this compound itself is not chiral, the introduction of chiral centers is common in more complex anthraquinone derivatives. The assessment of chirality is critical as different enantiomers of a chiral molecule can exhibit distinct biological activities. Techniques such as chiral chromatography (both HPLC and UPLC) can be employed to separate and quantify enantiomers. Additionally, spectroscopic methods like circular dichroism (CD) can be used to study the chiroptical properties of chiral anthraquinone derivatives.

The study of the three-dimensional quantitative structure-activity relationships (3D-QSAR) of anthraquinone derivatives often involves conformational analysis to understand how the spatial arrangement of different functional groups affects their biological activity. researchgate.net

Mechanistic Investigations of Biological Activities in Vitro

Antimicrobial Activity Mechanisms

The antimicrobial properties of anthraquinones are well-documented, and it is postulated that 1-Methyl-2,3-dihydroxyanthraquinone shares similar mechanisms of action. These mechanisms are multifaceted, targeting various aspects of microbial physiology and virulence.

Bacterial biofilms, complex communities of microorganisms encased in a self-produced matrix, are notoriously resistant to conventional antibiotics. Certain anthraquinones have demonstrated the ability to inhibit the formation of these resilient structures. For instance, studies on related compounds like alizarin (B75676) and emodin (B1671224) have shown significant inhibition of biofilm formation in bacteria such as Staphylococcus aureus. The proposed mechanism involves the interference with bacterial adhesion and the synthesis of the extracellular matrix, which are crucial early steps in biofilm development. Although direct studies on this compound are not extensively available, its structural similarity to other antibiofilm anthraquinones suggests a potential to disrupt biofilm integrity.

Table 1: Effect of Structurally Related Anthraquinones on Bacterial Biofilm Formation

| Compound | Target Organism | Concentration | Biofilm Inhibition (%) | Reference |

| Alizarin | Staphylococcus aureus | 10 µg/ml | ≥ 70% | |

| Emodin | Staphylococcus aureus | 10 µg/ml | ≥ 70% | |

| Purpurin | Staphylococcus aureus | 10 µg/ml | ≥ 70% | |

| Quinalizarin | Staphylococcus aureus | 10 µg/ml | ≥ 70% |

This table presents data for anthraquinones structurally related to this compound to illustrate the potential antibiofilm activity of this class of compounds.

A fundamental mechanism of antimicrobial action for many natural compounds is the disruption of the bacterial cell wall, leading to cell lysis and death. Anthraquinones, as a class, have been shown to compromise the integrity of the microbial cell membrane and wall. This can lead to the outflow of intracellular components and impair essential functions like nutrient uptake and waste excretion. For example, emodin has been observed to damage the cell wall and membrane of methicillin-resistant Staphylococcus aureus (MRSA). The presence of hydroxyl groups in the anthraquinone (B42736) structure, such as those in this compound, is thought to play a role in interacting with and disrupting the phospholipid bilayer of the cell membrane.

Endotoxins, specifically lipopolysaccharides (LPS) from Gram-negative bacteria, are potent inflammatory molecules. Some anthraquinones have been found to inhibit the release of endotoxins. While the precise mechanisms are not fully elucidated, it is believed that these compounds may interfere with the biosynthesis or transport of LPS. For instance, extracts of rhubarb, which are rich in anthraquinones, have been shown to reduce the amount of endotoxin (B1171834) released by E. coli. This suggests a potential role for compounds like this compound in mitigating the inflammatory response associated with Gram-negative bacterial infections.

Several anthraquinone derivatives have been shown to interfere with the synthesis of bacterial DNA, RNA, and proteins, which are essential for microbial growth and replication. These compounds can intercalate into the DNA structure, inhibiting the function of enzymes like DNA topoisomerases, or they can bind to ribosomes, disrupting protein synthesis. Emodin, for example, has been reported to interfere with DNA and protein synthesis in various bacteria. This mode of action highlights a potential pathway through which this compound could exert its antimicrobial effects.

The disruption of cellular energy metabolism is another key antimicrobial strategy. Some anthraquinones can interfere with bacterial energy production by inhibiting key enzymes in metabolic pathways or by disrupting the electron transport chain. For example, certain anthraquinones have been found to inhibit bacterial dehydrogenases and ATPases. By blocking these energy-generating processes, the compounds can effectively halt bacterial growth and viability.

Antioxidant Activity Mechanisms

Anthraquinones are recognized for their antioxidant properties, which stem from their ability to scavenge free radicals and chelate metal ions. The antioxidant capacity of these molecules is largely attributed to the presence and position of hydroxyl groups on the aromatic rings.

The 2,3-dihydroxy substitution pattern on the anthraquinone scaffold of this compound is significant for its potential antioxidant activity. The primary mechanisms by which such compounds are thought to exert their antioxidant effects include:

Hydrogen Atom Transfer (HAT): The hydroxyl groups can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction.

Single Electron Transfer (SET): The anthraquinone can transfer an electron to a radical species, also resulting in its neutralization.

Table 2: Antioxidant Activity of Structurally Related Dihydroxyanthraquinones

| Compound | Antioxidant Assay | Activity | Reference |

| Alizarin (1,2-dihydroxyanthraquinone) | Inhibition of linoleic acid peroxidation | 93% | |

| Rhein (4,5-dihydroxyanthraquinone-2-carboxylic acid) | Inhibition of linoleic acid peroxidation | 71% | |

| Emodin (1,3,8-trihydroxy-6-methylanthraquinone) | Hydroxyl radical scavenging | 41.8% |

This table showcases the antioxidant potential of various dihydroxyanthraquinones, providing a comparative context for the likely activity of this compound.

Free Radical Scavenging Capabilities

The chemical structure of this compound, an anthraquinone derivative, suggests its potential to act as a scavenger of free radicals, which may protect against oxidative stress and related diseases. ontosight.ai Anthraquinones as a class of compounds have been investigated for their antioxidant properties. ontosight.ai In vitro studies on various anthraquinones and plant extracts containing them have demonstrated significant free radical scavenging activity. researchgate.netnih.govnih.govresearchgate.netresearchgate.net

Different in vitro assays are employed to evaluate the free radical scavenging potential of compounds. These include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) radical scavenging assay, hydroxyl radical scavenging assay, and nitric oxide scavenging assay. nih.govresearchgate.netresearchgate.net For instance, the methanolic extract of Phyllanthus reticulatus, which contains various phytochemicals, showed a maximum of 91.44% DPPH radical scavenging activity at a concentration of 125µg/ml. researchgate.net Similarly, the aqueous leaf extract of Aegle tamilnadensis effectively scavenged DPPH radicals with an IC50 value of 82.05±1.02 μg/ml. researchgate.net

The ability of anthraquinones to scavenge free radicals is often attributed to their chemical structure, particularly the presence and position of hydroxyl groups. researchgate.net These groups can donate a hydrogen atom to a free radical, thereby neutralizing it. The antioxidant activity of these compounds highlights their potential as nutraceuticals and for the prevention of diseases related to oxidative stress. researchgate.net

Modulation of Oxidative Stress Pathways

Beyond direct free radical scavenging, this compound and related compounds can modulate cellular oxidative stress pathways. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. mdpi.com ROS can lead to cellular damage, including lipid peroxidation, DNA damage, and protein denaturation. nih.gov

Anthraquinones have been shown to influence key signaling pathways involved in the cellular response to oxidative stress. These pathways include the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway. mdpi.com For example, some anthraquinones can suppress the production of ROS in cells. nih.gov In a study using RAW 264.7 macrophage cells, extracts from Solanum sisymbriifolium were found to decrease the production of ROS induced by lipopolysaccharide (LPS). nih.gov

Furthermore, anthraquinones like physcion (B1677767) have been observed to cause an accumulation of ROS in cancer cells, which can disturb mitochondrial function and lead to apoptosis. mdpi.com This suggests a dual role for some anthraquinones, where they can act as antioxidants in certain contexts and as pro-oxidants in others, particularly in cancer cells. The modulation of these pathways is a critical aspect of their biological activity. mdpi.commdpi.com

Anticancer Activity Mechanisms

Cell Cycle Perturbation and Mitotic Arrest Induction

A significant mechanism of the anticancer activity of anthraquinones involves the disruption of the cell cycle and the induction of mitotic arrest in cancer cells. dovepress.comddtjournal.com The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer.

Several anthraquinone derivatives have been shown to arrest the cell cycle at different phases. For example, emodin can arrest the cell cycle in the G0/G1 phase in breast cancer cells by downregulating the expression of cyclin D1. nih.gov Other anthraquinones, such as a derivative of 1,3-dihydroxy-9,10-anthraquinone-2-carboxylic acid (DHAQC), have been found to induce G2/M phase arrest in MCF-7 breast cancer cells. dovepress.com This arrest is often associated with the downregulation of key cell cycle proteins like polo-like kinase 1 (PLK1) and upregulation of cyclin-dependent kinase inhibitors like p21. dovepress.com

Similarly, the hydroxyethylaminoanthraquinone 8 was shown to cause a late cell cycle arrest in G2 in osteosarcoma cells, which is consistent with the action of a DNA-damaging topoisomerase II inhibitor. acs.org Some 4-arylsubstituted 1-hydroxyanthraquinones have been observed to induce cell cycle arrest at the sub-G1 phase in prostate cancer cells, suggesting the induction of apoptosis. semanticscholar.org The ability of these compounds to halt cell proliferation by interfering with the cell cycle makes them promising candidates for anticancer drug development. ddtjournal.com

Investigations into Apoptosis and Cell Proliferation Pathways

In addition to cell cycle arrest, this compound and its analogs can induce apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for eliminating malignant cells.

Anthraquinones can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, 1,3-dihydroxy-2-methylanthraquinone (DMQ), isolated from Hedyotis Diffusa Willd, was found to induce apoptosis in HepG2 liver cancer cells. nih.gov Mechanistic studies revealed that DMQ treatment led to an increase in reactive oxygen species, a reduction in mitochondrial membrane potential, and the upregulation of pro-apoptotic proteins like p53 and Bax, while downregulating the anti-apoptotic protein Bcl-2. nih.gov

Other anthraquinones, such as physcion, have been shown to stimulate apoptosis in MCF-7 breast cancer cells by activating caspase pathways and influencing the mitochondrial apoptotic pathway through oxidative stress. mdpi.comnih.gov Similarly, a synthetic anthraquinone derivative, DHAQC, induced apoptosis in MCF-7 cells by increasing the Bax/Bcl-2 ratio, leading to the release of cytochrome c from mitochondria and the activation of caspase-9. dovepress.com The activation of caspases, which are key executioners of apoptosis, is a common feature of anthraquinone-induced cell death. dovepress.comnih.gov

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Impact of Hydroxyl Group Substitution Patterns

The biological activities of anthraquinones, including their anticancer and antioxidant effects, are significantly influenced by the number and position of hydroxyl (-OH) groups on the anthraquinone scaffold. researchgate.netnih.gov

Studies have shown that the substitution pattern of hydroxyl groups plays a critical role in the cytotoxicity and selectivity of these compounds. For example, in a series of dihydroxyanthraquinones, 1,3-dihydroxyanthraquinone exhibited strong inhibitory activity. researcher.life The presence of hydroxyl groups can enhance the ability of anthraquinones to intercalate with DNA and inhibit enzymes like topoisomerase II, which are crucial for their anticancer effects. nih.govresearchgate.net

The antioxidant activity of anthraquinones is also closely linked to hydroxyl substitution. Alizarin (1,2-dihydroxyanthraquinone) has been noted for its significant antioxidant properties. researchgate.net The polarity of the substituents, largely determined by hydroxyl groups, is directly related to their pharmacological activity. researchgate.net For instance, the free radical scavenging activity of anthraquinones is often dependent on the presence of hydroxyl groups that can donate hydrogen atoms. researchgate.net The strategic placement of hydroxyl groups on the anthraquinone core is therefore a key consideration in the design of new and more potent therapeutic agents.

Influence of Alkyl and Alkoxy Substituents

The biological activity of anthraquinone derivatives is significantly modulated by the presence, nature, and position of alkyl and alkoxy substituents on the core structure. Studies have shown that these functional groups can dramatically alter the cytotoxic and antimicrobial properties of the compounds.

The size of alkyl groups is a critical determinant of bioactivity. For instance, in a series of 2-(1-hydroxyalkyl)-1,4-dihydroxy-9,10-anthraquinones (DHAQ), derivatives with alkyl chains of one to six carbons demonstrated a notable increase in cytotoxicity and antitumor activity. nih.gov However, elongating the alkyl group beyond seven carbon atoms did not lead to a further enhancement of these effects, suggesting an optimal chain length for biological efficacy. nih.gov The introduction of unsaturated alkyl chains has also been explored, with derivatives bearing these modifications showing varied inhibitory effects on viral enzymes like HIV-1 ribonuclease H. karger.com

The position and type of alkoxy groups also play a crucial role. Research indicates that free hydroxyl groups at the C-1 and C-4 positions are often necessary for potent cytotoxic activity, with 1,4-dihydroxyanthraquinones generally showing stronger activity than their 1,4-dimethoxy counterparts. nih.gov Nevertheless, the presence of alkoxy groups is often required for any significant biological activity, as the unsubstituted anthraquinone core is typically inactive. nih.gov The polarity of substituents is another key factor, with studies suggesting that substituents with stronger polarity can lead to more potent antibacterial effects. rsc.org For example, the substitution with di-isopentenyl groups has been shown to improve the antibacterial activity of anthraquinone derivatives. rsc.org The specific placement and nature of these groups are critical, as they dictate the molecule's interaction with biological targets. frontiersin.org

Role of Planarity and Steric Factors on Activity

The inherent planarity and rigidity of the anthraquinone scaffold are defining features that significantly influence its biological activity, particularly its ability to interact with DNA. nih.gov This flat structure is well-suited for intercalation between the base pairs of the DNA double helix, a primary mechanism for the cytotoxic effects of many anticancer agents based on this scaffold. scispace.com

The size and length of these substituent side chains introduce additional steric considerations. Studies on homologous series of anthraquinone amides have shown that as the side chain length increases, the binding affinity to DNA can decrease. scispace.com This is attributed to an unfavorable entropic effect, as the longer chains become more conformationally restricted upon binding within the DNA groove. scispace.com Therefore, a delicate balance exists between the planar core required for intercalation and the steric bulk of substituents, which can either enhance or hinder the precise fit and interaction with biological macromolecules.

Derivatization Effects on Biological Efficacy

The strategic derivatization of the anthraquinone nucleus is a cornerstone of medicinal chemistry efforts to enhance therapeutic efficacy and explore new biological activities. By modifying the core structure with various functional groups, researchers can fine-tune the pharmacological profile of these compounds. nih.govnih.gov

The type of substituent introduced has a profound impact on biological outcomes. For example, acetylation of hydroxyl groups can alter activity; in the case of 2-(1-hydroxyalkyl)-DHAQ derivatives, acetylation somewhat increased cytotoxicity but did not enhance antitumor action. nih.gov The introduction of a phenyl group, in contrast, enhanced both cytotoxicity and antitumor values compared to alkyl groups of a similar size. nih.gov Structure-activity relationship (SAR) studies have revealed that specific substitutions are particularly advantageous. For instance, introducing sulphonamide or methyl ketone groups at the C-1 position can be beneficial for anticancer activity, whereas a carboxylic acid at the same position may lead to a loss of activity. nih.gov

Hydroxylation patterns are also critical. The presence of hydroxyl groups, especially at positions C-1, C-5, and C-8, is often considered essential for the antitumor activity of anthraquinones. nih.gov The conversion of these hydroxyls or other functional groups into more complex moieties, such as peptide conjugates or iminodiacetic acid groups, has been shown to yield derivatives with significantly enhanced or specific activities. japer.inresearchgate.net For example, derivatizing alizarin (1,2-dihydroxyanthraquinone) with a methyliminodiacetic acid group resulted in a compound with the strongest antimicrobial activity against several food-borne bacteria compared to other analogues. researchgate.net These findings underscore the power of derivatization to modulate the biological efficacy of the anthraquinone scaffold, leading to the development of compounds with improved potency and selectivity. pacific.eduresearchgate.net

Applications and Future Research Directions

Potential in Drug Discovery and Development (Pre-clinical Focus)

The anthraquinone (B42736) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. nih.gov Derivatives of dihydroxyanthraquinone are particularly noted for a wide spectrum of biological activities, hinting at the preclinical potential of 1-Methyl-2,3-dihydroxyanthraquinone. researchgate.netresearchgate.net

Research into structurally similar compounds, such as other dihydroxyanthraquinones and methyl-substituted anthraquinones, has revealed significant pharmacological actions. researchgate.netresearchgate.net These include anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. researchgate.netnumberanalytics.com The mechanism of action for many anthraquinones involves interfering with cellular processes like DNA replication or generating reactive oxygen species, which can be harnessed to combat cancer cells or pathogens. ontosight.ai

For instance, various 1,8-dihydroxyanthraquinone derivatives have demonstrated the ability to inhibit cellular proliferation, induce apoptosis (programmed cell death), and prevent metastasis in cancer models. researchgate.net Emodin (B1671224), a 1,3,8-trihydroxy-6-methylanthraquinone, shows strong anti-inflammatory activity. researchgate.net Furthermore, anthraquinone derivatives are being explored for their potential in treating neurodegenerative disorders and for their antiviral capabilities. numberanalytics.com The specific substitution pattern of this compound could modulate these activities, potentially offering a unique therapeutic profile.

Table 1: Pre-clinical Pharmacological Activities of Related Anthraquinone Derivatives

| Derivative Class | Observed Pre-clinical Activities | Potential Therapeutic Area |

| 1,8-Dihydroxyanthraquinones | Cytotoxic, Anti-tumor, Anti-inflammatory, Antimicrobial, Enzyme inhibition researchgate.netresearchgate.net | Oncology, Infectious Diseases, Inflammatory Disorders |

| Rhein (a dihydroxyanthraquinone) | Anti-inflammatory, Chondroprotective researchgate.net | Arthritis, Inflammatory Conditions |

| Emodin (a trihydroxy-methylanthraquinone) | Anti-inflammatory, Anticancer, Neuroprotective researchgate.netmdpi.com | Oncology, Inflammatory Disorders, Neurodegenerative Diseases |

| Chrysophanol (a dihydroxy-methylanthraquinone) | Anticancer (induces apoptosis and ER stress) nih.gov | Oncology |

| Rubiadin (1,3-dihydroxy-2-methylanthraquinone) | Anticancer, Anti-inflammatory, Neuroprotective, Antidiabetic researchgate.netnih.gov | Multiple, including Oncology and Metabolic Disorders |

This table is illustrative and based on activities reported for structurally related compounds, not this compound itself.

Advanced Materials Science Applications (e.g., Porous Organic Polymers)

The anthraquinone moiety is not only biologically active but also possesses unique electrochemical and optical properties, making it a valuable building block for advanced materials. rsc.orgresearchgate.net Dihydroxyanthraquinone derivatives, in particular, are being investigated for their use in creating functional materials like porous organic polymers (POPs). arabjchem.org

POPs are a class of materials characterized by high surface area, low density, and tunable porosity. arabjchem.orgnih.govdoi.org These features make them suitable for a range of applications, including gas storage, separation, catalysis, and energy storage. arabjchem.orgdoi.org The incorporation of anthraquinone units into polymer frameworks can impart redox activity, which is highly desirable for electrochemical applications such as batteries and supercapacitors. arabjchem.org

For example, polymers have been synthesized using 2,6-dihydroxyanthraquinone, demonstrating the feasibility of incorporating these units into stable, porous structures. arabjchem.org The hydroxyl groups of this compound could similarly be used as reactive sites for polymerization, creating novel POPs. The methyl group could influence the polymer's solubility, packing, and ultimately its material properties. Such materials could find use in sustainable energy systems, for instance, as electrolytes in aqueous organic redox flow batteries. rsc.org Furthermore, the photostability of some anthraquinone derivatives suggests potential applications in dye-doped polymers for optical devices or as self-healing materials. rsc.org

Chemoinformatics and Computational Modeling Studies (e.g., In silico Docking)

Chemoinformatics and computational modeling are powerful tools in modern chemistry, enabling researchers to predict the properties and activities of molecules before they are synthesized. scholarsresearchlibrary.com For a compound like this compound, where experimental data is scarce, in silico studies are particularly valuable.

Molecular docking, a key computational technique, can predict how a molecule like this compound might bind to the active site of a biological target, such as an enzyme or protein receptor. scholarsresearchlibrary.combenthamdirect.com Studies on other hydroxyanthraquinones have used docking to explore their potential as inhibitors of cancer-related proteins like B-RAF or enzymes crucial for parasites, such as trypanothione (B104310) reductase. scholarsresearchlibrary.comresearchgate.net These studies often reveal that the hydroxyl groups play a critical role in forming hydrogen bonds with amino acid residues in the target's binding site, anchoring the molecule in place. scholarsresearchlibrary.comnih.gov

Computational methods can also predict pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). scholarsresearchlibrary.com For example, in silico analysis of 1,8-dihydroxy-4,5-dinitroanthraquinone (B1665754) suggested low gastrointestinal absorption, providing crucial information for its potential development as a drug. nih.gov Similar analyses for this compound could guide its structural modification to improve drug-like properties. Furthermore, quantum chemical calculations can be used to understand the electronic and optical properties of dihydroxyanthraquinone derivatives, helping to screen them for applications in organic electronics and solar cells. acs.org

Table 2: Examples of In Silico Studies on Anthraquinone Derivatives

| Study Type | Anthraquinone Derivative(s) | Target/Property Investigated | Key Finding |

| Molecular Docking | Hydroxyanthraquinones (e.g., 1,4-dihydroxyanthraquinone) | B-RAF Kinase (Cancer Target) scholarsresearchlibrary.com | Revealed potential binding affinity, with functional groups interacting with key amino acids. scholarsresearchlibrary.com |

| Molecular Docking | 1,4-Dihydroxyanthraquinone derivatives | Trypanothione Reductase (Antiparasitic Target) benthamdirect.comresearchgate.net | Showed good binding affinity with the receptor protein, suggesting potential as starting points for new drugs. benthamdirect.comresearchgate.net |

| Virtual Screening & MD Simulations | 114 Anthraquinones | Bacterial PPAT Enzyme (Antibacterial Target) nih.gov | Identified 1,8-dihydroxy-4,5-dinitroanthraquinone as a promising inhibitor. nih.gov |

| DFT Calculations | Dihydroxyanthraquinones (1,4-, 1,5-, and 1,8-) | Electronic and Optical Properties acs.org | Assessed their potential as organic semiconductor materials for solar cells. acs.org |

This table highlights the application of computational methods to related compounds to infer the potential for similar studies on this compound.

Challenges and Opportunities in Anthraquinone Research

Despite the vast potential of anthraquinones, several challenges remain in their development and application. A primary hurdle is achieving selectivity. nih.gov Many anthraquinone derivatives exhibit broad cytotoxicity, which can lead to side effects if they are not specifically targeted to cancer cells. nih.gov The emergence of drug resistance is another significant challenge in cancer therapy that new anthraquinone-based agents must overcome. researchgate.net For material applications, ensuring the long-term chemical and electrochemical stability of these compounds, especially in devices like batteries, is crucial. rsc.org Additionally, the extraction and purification of naturally occurring anthraquinones or the multi-step synthesis of new derivatives can be costly and difficult to scale up. numberanalytics.com

However, these challenges also present significant opportunities. There is a growing trend towards developing targeted drug delivery systems, such as nanoparticle-based carriers, to improve the selectivity and reduce the toxicity of potent compounds like anthraquinones. nih.gov Combination therapies, where an anthraquinone derivative is used alongside other drugs, can enhance efficacy and overcome resistance. nih.gov The vast chemical space of possible anthraquinone derivatives remains largely unexplored. Modern synthetic methods, guided by computational predictions, offer the opportunity to create novel molecules with fine-tuned properties for specific biological targets or material applications. nih.gov The development of greener extraction techniques and more efficient synthetic routes is another key area of future research. numberanalytics.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Methyl-2,3-dihydroxyanthraquinone, and how do reaction conditions influence yield?

- The compound can be synthesized via cross-coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) and copper iodide in dioxane/water mixtures. Key parameters include maintaining an inert atmosphere (Ar), reflux temperatures (~70–80°C), and precise stoichiometric control of reactants like phenylacetylene derivatives. Post-reaction purification via flash chromatography (toluene eluent) and recrystallization (toluene-hexane) is critical for isolating high-purity products (yields ~84–85%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- IR spectroscopy identifies functional groups (e.g., C=O at ~1690 cm⁻¹, C≡C at ~2240 cm⁻¹, and OH at ~3605 cm⁻¹). ¹H NMR (CDCl₃) resolves aromatic protons (δ 7.75–8.35 ppm) and methyl groups (δ 1.70 ppm). Elemental analysis validates composition (e.g., C: 70.40%, H: 3.95%, Cl: 10.78% for chloro-derivatives). For advanced structural confirmation, X-ray crystallography or mass spectrometry is recommended .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Use gloves and eye protection to avoid skin/eye contact. In case of spills, absorb with diatomite and decontaminate surfaces with ethanol. Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C. Avoid exposure to light, moisture, or reactive solvents to prevent degradation .

Advanced Research Questions

Q. How can discrepancies in elemental composition data be resolved during synthesis or purification?